

lowh-032 stability and storage conditions for research

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Compound of Interest

Compound Name: *lowh-032*

Cat. No.: *B612224*

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lowh-032 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of **lowh-032**.

Frequently Asked Questions (FAQs)

Q1: What is **lowh-032** and what is its primary mechanism of action? A1: **lowh-032** is a synthetic, small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.^{[1][2][3][4]} Its primary mechanism is to block the flow of chloride ions through the CFTR channel, which plays a critical role in regulating fluid and electrolyte transport across epithelial surfaces.^{[4][5][6]} In conditions like cholera, where toxins cause over-activation of CFTR leading to severe secretory diarrhea, **lowh-032** acts to reduce this fluid and electrolyte loss.^{[5][6]}

Q2: How should I store the solid (powder) form of **lowh-032**? A2: For long-term storage, the powdered form of **lowh-032** is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.^{[2][7]} It is typically shipped at ambient temperature as a non-hazardous chemical.^{[3][7]}

Q3: What are the recommended storage conditions for **lowh-032** in a solvent? A3: Once dissolved, stock solutions of **lowh-032** should be aliquoted to prevent repeated freeze-thaw cycles.^{[2][7]} For maximum stability, store these aliquots at -80°C, where they can be viable for up to 2 years.^{[2][7]} Storage at -20°C is also possible, with stability for at least 1 year.^[7]

Q4: Which solvents are recommended for reconstituting **lowh-032**? A4: **lowh-032** exhibits high solubility in Dimethyl sulfoxide (DMSO).[1][2] It is practically insoluble in water and ethanol.[1][2] For best results, use fresh, anhydrous DMSO, as moisture can negatively impact solubility.[1][2]

Q5: The powdered compound is adhering to the inside of the vial. How can I collect it? A5: If the powder is stuck to the walls or cap of the vial, it is recommended to centrifuge the vial at approximately 3000 rpm for a few minutes to pellet the powder at the bottom before opening and weighing.[1]

Q6: I am experiencing difficulty dissolving **lowh-032** in DMSO. What can I do? A6: To aid dissolution, gentle warming and/or sonication of the solution is recommended.[1][7] Ensure you are using a high grade of fresh, anhydrous DMSO. It is advised to prepare working solutions for experiments fresh on the same day of use.[7]

Q7: What are the typical effective concentrations for in vitro experiments? A7: The effective concentration of **lowh-032** can vary by cell type. The reported IC₅₀ (the concentration at which 50% of CFTR activity is inhibited) is 1.01 μ M in CHO-CFTR cells and 6.87 μ M in T84-CFTR cells.[2][4] For cell-based assays, it is common practice to prepare a stock solution that is at least 1000 times more concentrated than the final working concentration.[1]

Quantitative Data Summary

Table 1: Storage Conditions and Stability

Form	Storage Temperature	Shelf Life
Powder	-20°C	3 years[1][2][7]
4°C	2 years[7]	
In Solvent	-80°C	1-2 years[1][2][7]
-20°C	1 year[2][7]	

Table 2: Solubility Data

Solvent	Concentration	Molarity (approx.)	Notes
DMSO	≥ 100 mg/mL[2][7]	183.4 mM	Use fresh, anhydrous DMSO. Sonication is recommended.[1][2]
Water	Insoluble (<1 mg/mL) [1][2]	-	Not a suitable solvent.
Ethanol	Insoluble (<1 mg/mL) [1]	-	Not a suitable solvent.
In Vivo Formulation	3.3 mg/mL[1]	6.05 mM	Example: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[1]

Table 3: In Vitro Efficacy (IC₅₀)

Cell Line	IC ₅₀ Value
CHO-CFTR	1.01 μ M[2][4]
T84-CFTR	6.87 μ M[1][2][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- Preparation: Before opening, centrifuge the vial of **lowh-032** powder to ensure all product is at the bottom.
- Calculation: **lowh-032** has a molecular weight of 545.18 g/mol .[1][2][3][7] To prepare 1 mL of a 10 mM stock solution, you will need 5.45 mg of the compound.
- Dissolution: Aseptically add 1 mL of fresh, anhydrous DMSO to the vial containing 5.45 mg of **lowh-032**.

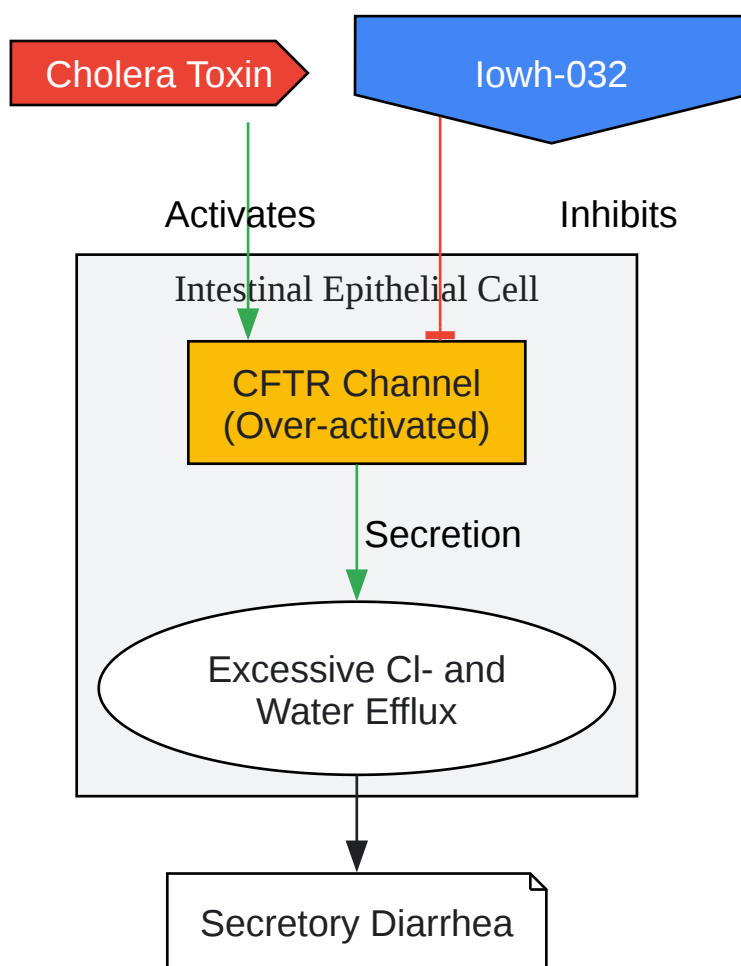
- **Mixing:** Cap the vial tightly and vortex thoroughly. If needed, use a sonicator bath for several minutes until the solution is clear and all solid has dissolved.
- **Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -80°C.

Protocol 2: Example In Vivo Formulation for Oral Administration

This protocol provides an example formulation for achieving a solution for animal studies. Specific experimental needs may require optimization.

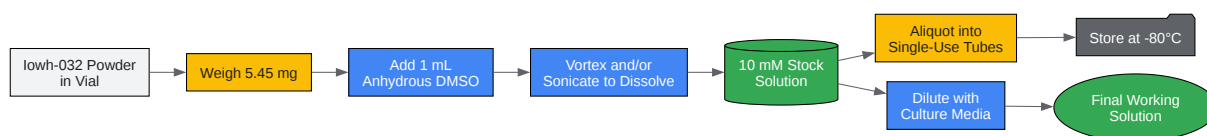
- **Initial Dissolution:** Dissolve the required amount of **lowh-032** in DMSO.
- **Vehicle Preparation:** In a separate sterile tube, prepare the vehicle by mixing 40% PEG300, 5% Tween 80, and 45% saline (vol/vol/vol).
- **Combining Solutions:** Slowly add the **lowh-032**/DMSO solution to the vehicle, ensuring the final concentration of DMSO is 10% of the total volume. For example, to make a 1 mL final solution, add 100 µL of the **lowh-032**/DMSO stock to 900 µL of the PEG300/Tween 80/Saline vehicle.
- **Homogenization:** Vortex the final solution thoroughly. Sonication can be used to ensure homogeneity.
- **Administration:** This formulation should be prepared fresh immediately before use.^{[1][7]} A homogeneous suspension in CMC-Na has also been used for oral administration in animal models.^[2]

Visual Guides



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Caption: Mechanism of action for **lowh-032** in inhibiting cholera toxin-induced secretion.



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Caption: Experimental workflow for preparing **lowh-032** stock and working solutions.

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